molecular formula C28H31NO7 B11619457 Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11619457
M. Wt: 493.5 g/mol
InChI Key: JWQFUFJJBXERGK-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-[3-METHOXY-4-(4-METHYLBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological properties, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring, which is a common feature in many calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-[3-METHOXY-4-(4-METHYLBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-[3-METHOXY-4-(4-METHYLBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3,5-DIETHYL 4-[3-METHOXY-4-(4-METHYLBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in the study of dihydropyridine chemistry and its reactivity.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-[3-METHOXY-4-(4-METHYLBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with voltage-dependent L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a reduction in blood pressure .

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

diethyl 4-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31NO7/c1-7-34-27(31)23-17(4)29-18(5)24(28(32)35-8-2)25(23)20-13-14-21(22(15-20)33-6)36-26(30)19-11-9-16(3)10-12-19/h9-15,25,29H,7-8H2,1-6H3

InChI Key

JWQFUFJJBXERGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)OC)C(=O)OCC)C)C

Origin of Product

United States

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